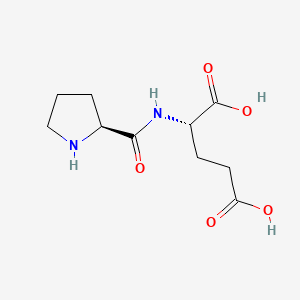
Prolylglutamic acid
Vue d'ensemble
Description
Polyglutamic acid (PGA) is a polymer of the amino acid glutamic acid (GA). Depending on where the individual monomers connect, PGA can be gamma PGA (poly-γ-glutamic acid, γ-PGA), the form where the peptide bonds are between the amino group of GA and the carboxyl group at the end of the GA side chain, or alpha PGA, the form where the alpha-carboxyl is used to form the peptide bond .
Synthesis Analysis
Gamma PGA is industrially made by fermentation. The biosynthetic process starts with racemerization by RacE, which converts L-glutamate to D-glutamate. A set of genes on an operon then proceed to assemble the molecule and move it out of the bacterial cell . Alpha PGA is industrially made by chemical synthesis, using a ring-opening polymerization reaction . The synthesis of seven macrocyclic analogues of the neuroprotective tripeptide glycyl-l-prolyl-l-glutamic acid (GPE) is described .Molecular Structure Analysis
Both forms of PGA are linked together by peptide bonds. Because the glutamic acid has a chiral center, both forms of PGA can be made from L-glutamic acid, D-glutamic acid, or a mixture of both . The chemical structure of γ-PGA is[- (CH2-CH2-CO-Glu)-]n . Chemical Reactions Analysis
Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .Physical And Chemical Properties Analysis
Gamma PGA is non-immunogenic and biodegradable. It hydrolyzes in hot water. Both forms are amphiphilic, water-soluble, and have a negative charge . Polyglutamic acid is highly soluble in water due to the presence of polar functional groups (carboxyl groups) in the glutamic acid units .Applications De Recherche Scientifique
Enzymatic Activity and Protein Hydroxylation
Prolyl hydroxylase, an important enzyme in the hydroxylation of peptidyl proline, involves prolylglutamic acid as a substrate. This enzyme catalyzes the formation of hydroxyproline in collagens, crucial for the structural integrity of collagenous proteins. Research has shown that prolyl hydroxylase can decarboxylate alpha-ketoglutarate in the absence of a peptidyl proline substrate, indicating its versatile enzymatic roles (Counts, Cardinale, & Udenfriend, 1978). Furthermore, the molecular cloning of the alpha-subunit of human prolyl 4-hydroxylase has provided insights into the enzyme's structure and function (Helaakoski et al., 1989).
Biomedical and Biopharmaceutical Applications
Prolylglutamic acid has implications in the development of biopharmaceuticals. For instance, the study of polylysine, a class of polyamino acids, reveals its applications in drug discovery and development, including drug delivery and cancer therapies (Shi et al., 2015). Additionally, the novel prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis, with proline-specific activity, highlights its potential in biochemical applications (Umezawa et al., 2004).
Biopolymer Production and Purification
Gamma-polyglutamic acid (γ-PGA), closely related to prolylglutamic acid, finds extensive use in food, cosmetic, and wastewater treatment industries. Techniques for its recovery and purification from fermentation broths have significant industrial applications (Manocha & Margaritis, 2010). Moreover, the biosynthesis of polyglutamic acid, a biodegradable polyamide, is important for various industrial applications, such as in drug carriers and tissue engineering (Buescher & Margaritis, 2007).
Agricultural and Environmental Applications
In the agricultural sector, proline and related compounds like prolylglutamic acid play a role in improving plant abiotic stress resistance. They are integral in maintaining enzyme and membrane integrity under stressful conditions like drought and salinity (Ashraf & Foolad, 2007)
Orientations Futures
Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either l-glutamic acid or d-glutamic acid or both monomers in different ratios and repeating frequency. It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications . Glypromate® (glycyl-l-prolyl-l-glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases .
Mécanisme D'action
Target of Action
Prolylglutamic acid, also known as L-Prolyl-L-glutamic acid, is a compound that primarily targets the digestion of gluten, which generates toxic peptides . These peptides, particularly a proline-rich 33-mer from wheat α-gliadin, are highly immunogenic and trigger coeliac disease .
Mode of Action
Prolylglutamic acid interacts with its targets through a mechanism involving a prolyl endopeptidase called Neprosin . This enzyme is self-activated at gastric pH, releasing an all-pro-domain via a pH-switch mechanism . The catalytic domain of Neprosin contains an unprecedented pair of catalytic glutamates, which efficiently degrade both gliadin and the 33-mer under gastric conditions .
Biochemical Pathways
The biochemical pathways affected by Prolylglutamic acid involve the synthesis of γ-PGA from α-ketoglutarate under the catalysis of glutamate dehydrogenase . This endogenous L-glutamate unit is further converted to D-glutamate under the action of glutamate racemase . The exogenous L-glutamate unit is converted into D-glutamate via L-alanine and D-alanine under the catalysis of three enzymes .
Pharmacokinetics
It’s known that poly-γ-glutamic acid (γ-pga), a biopolymer of microbial origin consisting of repeating units of l-glutamic acid and/or d-glutamic acid, has been used in the delivery of active agents to action sites .
Result of Action
The action of Prolylglutamic acid results in the degradation of toxic peptides that trigger coeliac disease . Specifically, co-administration of gliadin and the Neprosin zymogen reduces the abundance of the 33-mer in the small intestine of mice by up to 90% . This suggests that Prolylglutamic acid could potentially be used as a therapeutic agent for coeliac disease.
Action Environment
The action, efficacy, and stability of Prolylglutamic acid are influenced by various environmental factors. For instance, the enzyme Neprosin is reversibly inactivated at pH > 5 . Moreover, the production and properties of γ-PGA depend largely on the nutrient composition of the fermentation medium as well as the pH of the medium, temperature, and period of incubation .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987011 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolylglutamic acid | |
CAS RN |
67644-00-2 | |
| Record name | L-Prolyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of L-Prolyl-L-glutamic acid?
A: L-Prolyl-L-glutamic acid, a dipeptide, exists as a zwitterion in its crystalline form. Its molecular formula is C10H16N2O5 and it has a molecular weight of 244.24 g/mol. [] While the provided abstracts don't delve into specific spectroscopic data, they do mention techniques like VT-NMR and rp-HPLC used to confirm structural integrity and purity during synthesis. []
Q2: What is known about the conformation of L-Prolyl-L-glutamic acid?
A: Crystallographic studies reveal that L-Prolyl-L-glutamic acid dihydrate crystallizes in a trans conformation for its peptide linkage, with the omega torsional angle being 173.7°. [] Interestingly, research has focused on synthesizing macrocyclic analogues that mimic both the cis and trans conformers of glycyl-L-prolyl-L-glutamic acid (GPE), a related neuroprotective tripeptide. [] This suggests that conformational considerations are important for the biological activity of these peptides.
Q3: How does the structure of L-Prolyl-L-glutamic acid relate to its potential activity?
A: While the provided research focuses mainly on GPE analogues, L-Prolyl-L-glutamic acid serves as a foundational structure. Modifications to GPE, like those at the alpha-carboxylic acid or incorporating tetrazole moieties, have been explored to investigate their impact on neuroprotective activity. [, ] This suggests that even subtle structural changes within the peptide backbone, such as those present in L-Prolyl-L-glutamic acid, could influence its interaction with biological targets and downstream effects.
Q4: Are there any sustainable strategies for synthesizing L-Prolyl-L-glutamic acid or related compounds?
A: While the provided research doesn't directly focus on L-Prolyl-L-glutamic acid synthesis, it highlights a sustainable approach for assembling GPE and its analogues. This method utilizes a tandem sequential peptide coupling strategy, allowing for a one-pot synthesis with minimal purification steps. [] Such green chemistry principles could potentially be adapted and applied to the synthesis of L-Prolyl-L-glutamic acid, minimizing environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)
![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)

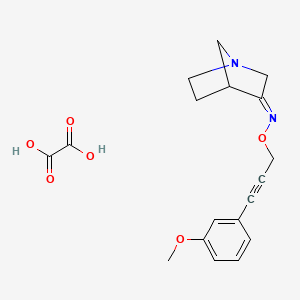
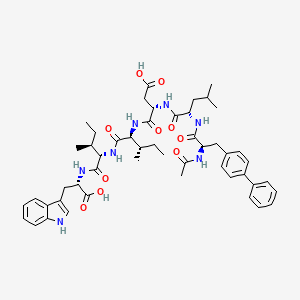
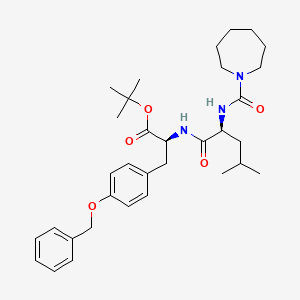
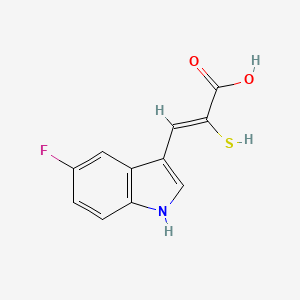
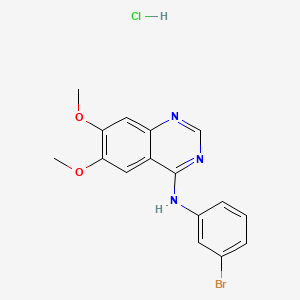
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

